5-Bromo-2-(1,1-difluoroethyl)pyrimidine
Overview
Description
“5-Bromo-2-(1,1-difluoroethyl)pyrimidine” is a chemical compound with the molecular formula C6H5BrF2N2 . It is a pyrimidine derivative, which is a class of organic compounds that are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of “5-Bromo-2-(1,1-difluoroethyl)pyrimidine” involves the use of (bis-(2-methoxyethyl)amino)sulfur trufluoride in dichloromethane under inert atmosphere . The reaction is carried out at 0 - 20℃ for 23.0 hours . After the reaction, the product is extracted with dichloromethane and dried over sodium sulfate .Molecular Structure Analysis
The molecular weight of “5-Bromo-2-(1,1-difluoroethyl)pyrimidine” is 222.03 . The InChI key, which is a unique identifier for chemical substances, is ZYNXBMCRNNKASB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“5-Bromo-2-(1,1-difluoroethyl)pyrimidine” is a solid at room temperature . It has a density of 1.632±0.06 g/cm3 .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
The compound 5-Bromo-2-(1,1-difluoroethyl)pyrimidine serves as a crucial intermediate in the synthesis of various pyrimidine derivatives. For instance, the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine involves the conversion of related pyrimidine compounds (Brown, Burdon, & Slatcher, 1968). Additionally, this compound has been used in the preparation of new pyrimido[4,5-e][1,3,4] thiadiazine derivatives, which showcases its versatility in creating complex heterocyclic structures (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Spectroscopic Analysis and Molecular Docking
5-Bromo-2-(1,1-difluoroethyl)pyrimidine has been the subject of spectroscopic analysis to understand its molecular structure and properties. Spectroscopic investigations like FT-IR, FT-RAMAN, NMR, and UV–Vis, along with computational analysis and molecular docking studies, have been conducted to gain insights into the electronic properties and internal molecular interactions of similar pyrimidine compounds (Chandralekha et al., 2020).
Application in DNA Synthesis Tracking
Compounds like 5-bromo-2-deoxyuridine, a related pyrimidine analogue, have been extensively used in biological studies to track DNA synthesis. This application is crucial in understanding cellular processes in various fields, including stem cell research, cancer biology, and parasitology (Cavanagh et al., 2011).
Role in Antiviral Activity
5-Bromo-2-(1,1-difluoroethyl)pyrimidine and its derivatives have shown potential in antiviral applications. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated inhibitory activity against retroviruses, highlighting their potential in developing antiviral therapies (Hocková et al., 2003).
Drug Synthesis and Biological Evaluation
This compound is instrumental in synthesizing novel bromo-pyrimidine analogs, which have been evaluated as tyrosine kinase inhibitors in cancer treatment. Such compounds undergo extensive biological evaluation to assess their efficacy against various cancer cell lines (Munikrishnappa et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-(1,1-difluoroethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c1-6(8,9)5-10-2-4(7)3-11-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNBKRRQWMDWTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1,1-difluoroethyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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